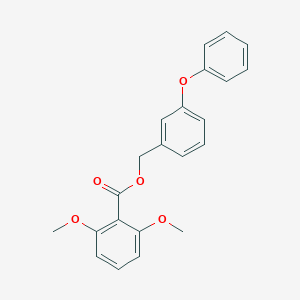![molecular formula C18H18N2O3S2 B255476 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves the inhibition of specific enzymes and pathways in cancer cells and bacteria. This compound has been shown to inhibit the activity of topoisomerase and DNA polymerase, which are essential enzymes for cell division and replication. This inhibition leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have specific biochemical and physiological effects on cancer cells and bacteria. This compound induces apoptosis, or programmed cell death, in cancer cells. It also disrupts the cell membrane of bacteria, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments include its high potency and specificity for cancer cells and bacteria. This compound has also shown low toxicity in non-cancerous cells. The limitations of using this compound include its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
For research on 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide include the optimization of its synthesis method for higher yield and purity. This compound could also be further studied for its potential as an anticancer and antimicrobial agent in vivo. Additionally, its potential for use in other fields, such as materials science and catalysis, could be explored.
Synthesemethoden
The synthesis of 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves the reaction of 2,4,6-trimethylbenzoyl chloride with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine in the presence of a base. The product is then purified through recrystallization. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an antimicrobial agent, as it has shown activity against various bacterial strains.
Eigenschaften
Produktname |
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide |
|---|---|
Molekularformel |
C18H18N2O3S2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2,4,6-trimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H18N2O3S2/c1-10-7-11(2)16(12(3)8-10)17(21)20-18-19-14-6-5-13(25(4,22)23)9-15(14)24-18/h5-9H,1-4H3,(H,19,20,21) |
InChI-Schlüssel |
VQVBCSSUQYBFRF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)

![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)